![molecular formula C8H11ClFNO B2603064 4-Fluoro-2-methoxybenzylamine hydrochloride CAS No. 870562-90-6](/img/structure/B2603064.png)
4-Fluoro-2-methoxybenzylamine hydrochloride
Overview
Description
4-Fluoro-2-methoxybenzylamine hydrochloride is a chemical compound with the CAS Number: 870563-60-3 . It is used as a pharmaceutical intermediate and is a metabolite of Capsaicin .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-methoxybenzylamine hydrochloride is C8H10FNO . The molecular weight is 155.17 .Physical And Chemical Properties Analysis
4-Fluoro-2-methoxybenzylamine hydrochloride is a clear colorless to pale yellow liquid . Its refractive index is between 1.5220-1.5270 at 20°C . It is insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study details a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound related to 4-Fluoro-2-methoxybenzylamine hydrochloride in terms of its fluoro and bromo components. The synthesis is achieved via diazotization, which could be relevant for synthesizing related compounds, including 4-Fluoro-2-methoxybenzylamine hydrochloride, for various research applications (Qiu et al., 2009).
Biological Activities of Related Compounds
Antioxidant Activity Evaluation : The study on "Analytical Methods Used in Determining Antioxidant Activity" reviews critical tests used to determine the antioxidant activity of compounds. Though not directly related to 4-Fluoro-2-methoxybenzylamine hydrochloride, understanding these methods can be crucial for evaluating the potential antioxidant properties of this compound (Munteanu & Apetrei, 2021).
Toxicity and Environmental Impact of Fluorophores : The review on "Toxicity of Organic Fluorophores Used in Molecular Imaging" provides insights into the safety and environmental impact of fluorophores, which are chemically related to 4-Fluoro-2-methoxybenzylamine hydrochloride. This information is crucial for assessing the potential risks associated with the use of 4-Fluoro-2-methoxybenzylamine hydrochloride in research and its environmental implications (Alford et al., 2009).
Environmental and Synthetic Applications
Oxidoreductive Enzymes in Pollutant Treatment : Research on the use of oxidoreductive enzymes for the decolorization and detoxification of dyes highlights the potential of enzymatic treatments in handling pollutants. Although not directly involving 4-Fluoro-2-methoxybenzylamine hydrochloride, this study suggests avenues for employing similar compounds in environmental remediation efforts (Husain, 2006).
Applications of Redox Mediators in Organic Pollutant Treatment : This review discusses the role of redox mediators in enhancing the efficiency of enzymatic degradation of organic pollutants. It provides a framework for understanding how 4-Fluoro-2-methoxybenzylamine hydrochloride could potentially act as a redox mediator or substrate in similar applications (Husain & Husain, 2007).
Safety and Hazards
This compound is air sensitive and moisture sensitive . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents and air .
Relevant Papers Unfortunately, specific papers related to 4-Fluoro-2-methoxybenzylamine hydrochloride were not found in the search results .
properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKUYMNEPUILTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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